molecular formula C4H8Cl3OV B579491 oxolane;trichlorovanadium CAS No. 19559-06-9

oxolane;trichlorovanadium

Cat. No.: B579491
CAS No.: 19559-06-9
M. Wt: 229.398
InChI Key: WARDLUZTYLPMGJ-UHFFFAOYSA-K
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Description

Contextualization within Vanadium Coordination Chemistry and Organometallic Synthesis

Oxolane;trichlorovanadium is a cornerstone in the field of vanadium coordination chemistry. Vanadium, a transition metal, can exist in multiple oxidation states, with the +3 state being a key focus of research due to its interesting magnetic and electronic properties. atamanchemicals.comtubitak.gov.tr The V³⁺ cation in VCl₃(THF)₃ possesses a d² electronic configuration, rendering the compound paramagnetic. wikipedia.org

The compound is an essential precursor for the synthesis of a vast number of vanadium(III) coordination complexes and organometallic derivatives. wikipedia.orgthieme-connect.de Its reaction with various ligands, such as phenols, amine tris(phenolates), and N-heterocyclic carbenes (NHCs), leads to the formation of new complexes with tailored steric and electronic properties. tubitak.gov.trnih.govresearchgate.net For instance, the reaction of VCl₃(THF)₃ with the sodium salts of biphenylphenols yields dinuclear phenoxy-bridged octahedral complexes. tubitak.gov.tr Similarly, it reacts with amine tris(phenolate) ligand precursors in the presence of a base to form pentacoordinate vanadium(III) complexes. nih.gov

In organometallic synthesis, VCl₃(THF)₃ is instrumental in the preparation of compounds containing vanadium-carbon bonds. A notable example is its use as a precursor to V(mesityl)₃. wikipedia.org It is also employed in salt metathesis reactions to create novel organovanadium complexes, such as those with bis-phenolate N-heterocyclic carbene ligands. researchgate.net The facile substitution of its THF ligands makes it an adaptable starting material for creating complex molecular architectures around the vanadium center. researchgate.netacs.org

Historical Development of this compound Research and Adduct Chemistry

Research into vanadium trichloride (B1173362) and its adducts has a long history, with the formation of colorful complexes with various ligands being an early area of interest. wikipedia.org The synthesis of the tetrahydrofuran (B95107) adduct, VCl₃(THF)₃, provided chemists with a more soluble and reactive form of vanadium(III) chloride compared to the parent VCl₃, which is a purple, hygroscopic solid. wikipedia.org

Early research focused on the fundamental synthesis, characterization, and reactivity of VCl₃(THF)₃. berkeley.edu Studies from the latter half of the 20th century established its utility as a starting material. For example, its use in the synthesis of other vanadium(III) adducts with ligands like acetonitrile (B52724) and pyridine (B92270) was documented. wikipedia.org The development of VCl₃(THF)₃ as a readily available starting material was a significant step, facilitating broader exploration of vanadium(III) chemistry.

Its role as a precursor in the synthesis of catalysts for olefin polymerization also has historical roots. scispace.com Over the years, research has evolved from studying simple adducts to employing VCl₃(THF)₃ in the synthesis of complex, single-site catalysts for producing polymers with specific properties. uh.edunih.gov The reduction of VCl₃(THF)₃, for instance with zinc powder, leads to the formation of other important vanadium reagents like Caulton's reagent. wikipedia.org

Contemporary Significance in Chemical Research and Development

The importance of this compound in modern chemical research remains undiminished. It continues to be a preferred starting material for the synthesis of novel vanadium compounds with potential applications in various fields. nih.govacs.org

Catalysis: A primary area of contemporary significance is in catalysis. VCl₃(THF)₃ and its derivatives are investigated as catalysts or pre-catalysts for numerous organic transformations, most notably the polymerization of olefins like ethylene (B1197577) and propylene. uh.edunih.govunimi.it For example, vanadium complexes derived from VCl₃(THF)₃ have shown high activity in ethylene polymerization, producing high molecular weight polymers. nih.gov Recent research has focused on immobilizing vanadium catalysts derived from VCl₃(THF)₃ within metal-organic frameworks (MOFs) to enhance stability and activity. uh.edu It is also used in catalytic systems for the copolymerization of ethylene with polar monomers. nih.gov

Materials Science: The compound is a precursor for creating advanced materials. Its use in the synthesis of single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis, is a significant area of modern research. For instance, tetranuclear vanadium(III) "butterfly" complexes with SMM properties have been synthesized starting from VCl₃(THF)₃. ufl.edu

Organometallic Chemistry: The synthesis of new organometallic vanadium complexes with unique reactivity continues to be a vibrant field of study. A 2024 study reported an efficient and non-toxic synthesis of a monopentamethylcyclopentadienylvanadium chloride trimer using VCl₃(THF)₃, which serves as a precursor for low-valent vanadium complexes relevant to small-molecule activation. acs.org

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and detailed overview of the chemical compound this compound. The objective is to present scientifically accurate information structured around its foundational chemical principles, historical context, and its continuing importance in modern research and development. The following sections will delve into specific research findings and provide data-centric tables to illustrate the properties and reactivity of this key inorganic compound.

Interactive Data Tables

Below are tables summarizing key data and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₄Cl₃O₃V ereztech.com
Molecular Weight 373.62 g/mol ereztech.comscbt.com
Appearance Red/pink or purple crystalline solid wikipedia.org
Synonyms Trichlorotris(tetrahydrofuran)vanadium(III), Vanadium(III) chloride tetrahydrofuran complex ereztech.comalfa-chemistry.com
CAS Number 19559-06-9 ereztech.com
Structure Meridional geometry, approximate C₂ᵥ symmetry berkeley.edu

Table 2: Selected Synthetic Applications of this compound

Reactant(s)Product TypeApplication/SignificanceReference
Sodium salts of 2- and 4-phenylphenolsDinuclear vanadium(III) phenoxy-bridged complexesCoordination chemistry tubitak.gov.tr
Amine tris(phenolate) ligands + TriethylaminePentacoordinate V(III) complexesModels for vanadium-dependent enzymes nih.gov
[Ge(C₅Me₅)Me₃]Monopentamethylcyclopentadienylvanadium trimerOrganometallic synthesis, precursor for low-valent V complexes acs.org
Iminopyrrolide ligandsOctahedral V(III) iminopyrrolide complexesEthylene polymerization catalysts nih.gov
NaO₂CEt, bpy, NBun₄ClO₄Tetranuclear V(III) "butterfly" complexSingle-Molecule Magnets ufl.edu
Pentafluorophenyl-substituted triamidoamine ligand + TriethylamineV(III) triamidoamine complexesOrganometallic synthesis acs.org

Table 3: Comparison of VCl₃(THF)₃ in Ethylene Polymerization Catalysis

Catalyst SystemCo-catalystActivity (kg PE/mol(V)·h)Polymer Mn ( g/mol )Reference
VCl₃(THF)₃ / MMAO-12MMAO-1265071,000 uh.edu
Iminopyrrolide-V(III) complex (from VCl₃(THF)₃)Et₂AlClup to 4,860 (at 10 bar)High (not specified) nih.gov
VCl₃(PMePh₂)₂Et₂AlClHigher than diphosphine complexesLower than diphosphine complexes unimi.it
VCl₃(THF)₃Et₂AlClHigher than V-diphosphine complexesLower than V-diphosphine complexes unimi.it

Properties

IUPAC Name

oxolane;trichlorovanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.3ClH.V/c1-2-4-5-3-1;;;;/h1-4H2;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARDLUZTYLPMGJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.Cl[V](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3OV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19559-06-9
Record name Vanadium(III) chloride tetrahydrofuran complex (1:3)
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Synthetic Methodologies and Preparative Routes for Oxolane;trichlorovanadium Adducts

Direct Coordination Synthesis from Trichlorovanadium and Oxolane

The most prevalent and direct method for synthesizing oxolane;trichlorovanadium adducts involves the reaction of vanadium(III) chloride (VCl₃) with oxolane, which is more commonly known as tetrahydrofuran (B95107) (THF). rsc.org This reaction leads to the formation of the stable, crystalline solid VCl₃(THF)₃, which is typically red or pink. wikipedia.org

Solvent-Phase Preparations and Optimization of Reaction Conditions

The synthesis is typically carried out by suspending the purple, hygroscopic solid VCl₃ in anhydrous THF. The mixture is stirred at room temperature or with gentle heating to facilitate the coordination of THF molecules to the vanadium center. The reaction proceeds as THF displaces bridging chloride ligands in the polymeric structure of solid VCl₃ to form the monomeric VCl₃(THF)₃ adduct.

Key parameters for optimizing the reaction include:

Solvent Quality: The use of anhydrous THF is critical, as the presence of water can lead to the formation of vanadium oxychlorides or other undesired byproducts.

Temperature: The reaction is often conducted at room temperature, although moderate heating can increase the rate of formation.

Reaction Time: Sufficient time is required for the complete conversion of VCl₃ to the THF adduct.

Influence of Stoichiometric Ratios and Atmosphere on Product Formation

The stoichiometry of the reactants and the reaction atmosphere play a crucial role in obtaining high yields of the desired product. wikipedia.org

Stoichiometry: A molar ratio of 1:3 for VCl₃ to THF is theoretically required for the formation of VCl₃(THF)₃. In practice, THF is often used as the solvent, meaning it is present in a large excess, which drives the reaction to completion.

Atmosphere: The synthesis must be performed under an inert atmosphere, such as argon or nitrogen. This is essential to prevent the oxidation of the vanadium(III) center to higher oxidation states, such as vanadium(IV) or vanadium(V).

Alternative Synthetic Pathways and Precursor Reactivity

While direct synthesis is common, alternative methods and the use of different precursors can also yield this compound adducts or serve as entry points to related complexes. tubitak.gov.trrsc.orgresearchgate.net

Ligand Exchange and Substitution Reactions involving this compound Precursors

VCl₃(THF)₃ is a valuable precursor for the synthesis of other vanadium(III) complexes through ligand exchange reactions. researchgate.netresearchgate.netmit.eduoup.com The coordinated THF molecules can be readily displaced by other ligands, such as other ethers, amines, phosphines, and anionic ligands. rsc.orgwikipedia.org For instance, reacting VCl₃(THF)₃ with acetonitrile (B52724) (MeCN) yields the green adduct VCl₃(MeCN)₃. wikipedia.org Similarly, it serves as a starting material for the synthesis of various organometallic vanadium compounds and complexes with bulky ligands. mit.edumit.edu

These substitution reactions are often driven by the relative coordinating ability of the incoming ligand and the reaction conditions. The lability of the THF ligands in VCl₃(THF)₃ makes it a more convenient starting material than the less soluble and polymeric VCl₃.

Reductive and Oxidative Synthesis Approaches in this compound Formation

Reductive approaches can also be employed to generate vanadium(III)-THF complexes. For example, the reduction of vanadium(IV) chloride (VCl₄) in the presence of THF can lead to the formation of VCl₃(THF)₃. thieme-connect.de Conversely, controlled oxidation of lower-valent vanadium species in a THF-containing medium could theoretically produce VCl₃(THF)₃, although this is a less common synthetic strategy. The reduction of VCl₃(THF)₃ itself with zinc powder can produce the dinuclear complex [(V(THF)₃)₂Cl₃]₂[Zn₂Cl₆], known as Caulton's reagent. wikipedia.org

Purification and Isolation Techniques for High-Purity this compound Complexes

After the synthesis, proper purification and isolation are necessary to obtain high-purity VCl₃(THF)₃. A common procedure involves filtering the reaction mixture to remove any unreacted VCl₃ or other insoluble impurities. The filtrate, a solution of VCl₃(THF)₃ in THF, is then concentrated by removing the solvent under vacuum.

Further purification can be achieved by recrystallization. This is often done by dissolving the crude product in a minimal amount of THF and then precipitating the complex by adding a less polar solvent, such as diethyl ether or hexane. rsc.org The resulting crystalline solid is then collected by filtration, washed with a non-coordinating solvent like pentane, and dried under vacuum to remove any residual solvent. rsc.orgacademie-sciences.fr The reported yield after recrystallization is typically high, in the range of 85–92%.

Elucidation of Molecular and Supramolecular Structures of Oxolane;trichlorovanadium Systems

Spectroscopic Characterization Techniques for Oxolane;Trichlorovanadium Adducts

Spectroscopy is a cornerstone in the characterization of this compound adducts, offering insights into their vibrational, electronic, and nuclear properties.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in confirming the coordination of oxolane (tetrahydrofuran, THF) to the vanadium center. The coordination of THF is unequivocally identified by a noticeable shift in the C-O stretching frequency (ν(C-O)). In its free state, THF exhibits this vibration at approximately 1070 cm⁻¹. However, upon coordination to the vanadium trichloride (B1173362), this band shifts to a lower frequency, around 1045 cm⁻¹. This shift is a direct consequence of the oxygen atom's involvement in bonding with the metal, which weakens the C-O bond.

Raman spectroscopy further corroborates these findings by detecting the V-O stretching modes. These vibrations, which are characteristic of the bond between the vanadium and the oxygen of the oxolane ligand, typically appear in the 450-550 cm⁻¹ region of the Raman spectrum. The presence of these bands provides direct evidence of the V-O bond formation.

Table 1: Key Vibrational Frequencies for this compound

Vibrational ModeFree THF (cm⁻¹)Coordinated THF (cm⁻¹)
ν(C-O)~1070~1045
ν(V-O)-450-550

The electronic structure of this compound adducts is primarily investigated using Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy. The V³⁺ cation in VCl₃ possesses a d² electronic configuration, resulting in two unpaired electrons and rendering the compound paramagnetic. wikipedia.org

UV-Vis spectroscopy is employed to identify the d-d electronic transitions within the vanadium(III) center. Diffuse reflectance electronic absorption spectra have been reported for VCl₃(THF)₃, providing information about the energy levels of the d-orbitals. berkeley.edu These transitions are characteristic of the distorted octahedral geometry around the vanadium ion.

EPR spectroscopy is a powerful tool for probing paramagnetic species. For VCl₃(THF)₃, High-Field EPR (HFEPR) has detected a single zero-field transition at 15.8 cm⁻¹ (474 GHz). berkeley.eduresearchgate.net While this single transition is insufficient to determine the complete set of spin Hamiltonian parameters, analysis of related compounds and variable-temperature variable-field magnetic circular dichroism (VTVH-MCD) data suggest a negative value for the axial zero-field splitting parameter (D). berkeley.eduresearchgate.net EPR signals with g-values in the range of 1.98–2.02 can also confirm the +3 oxidation state of vanadium.

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of this compound complexes in solution. Due to the paramagnetic nature of the V(III) center, the NMR spectra of these complexes exhibit broad resonances with significant paramagnetic shifts. wayne.edunii.ac.jp

¹H NMR studies on related vanadium(III) carboxylate complexes have shown paramagnetically shifted signals in the 40-55 ppm region, indicating the presence of these complexes in solution. nih.gov For this compound adducts, ¹H NMR can be used to confirm the presence of the coordinated THF ligands, although the signals will be broadened and shifted compared to free THF. The study of paramagnetic shifts can offer insights into the mechanism of electron delocalization between the vanadium center and the ligands. nii.ac.jpacs.org

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation patterns of this compound adducts. Fast Atom Bombardment (FAB) mass spectrometry has been successfully used to characterize related vanadium(III) complexes. tubitak.gov.tr For instance, in a study of a dinuclear vanadium(III) phenoxide complex, the base peak in the FAB mass spectrum corresponded to a fragment containing the vanadium and a ligand, providing structural information. tubitak.gov.tr This technique can be applied to VCl₃(THF)₃ to confirm its molecular weight and to study its fragmentation pathways, which can reveal details about the strength of the coordination bonds.

Solid-State Structural Analysis of this compound Complexes

The precise three-dimensional arrangement of atoms in solid this compound complexes is determined through solid-state analytical techniques, with X-ray crystallography being the most definitive method.

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure of this compound complexes. wikipedia.orglibretexts.orgagilent.com The complex VCl₃(THF)₃ crystallizes to reveal a distorted octahedral geometry around the central vanadium atom. In this structure, the three oxolane (THF) molecules and the three chloride ligands adopt a meridional (mer) configuration.

The V-Cl bond lengths are typically around 2.34 Å, and the V-O bond lengths are approximately 2.08 Å. The Cl-V-Cl bond angles are close to 92.5°, indicating a deviation from a perfect octahedral geometry. This distortion is a common feature in such complexes and influences their reactivity and electronic properties.

Table 2: Selected Crystallographic Data for VCl₃(THF)₃

ParameterValue
Coordination GeometryDistorted Octahedral
IsomerMeridional (mer)
V-Cl Bond Length~2.34 Å
V-O Bond Length~2.08 Å
Cl-V-Cl Bond Angle~92.5°

Supramolecular Interactions and Packing Arrangements

The solid-state structure of trichlorotris(tetrahydrofuran)vanadium(III) is characterized by discrete molecular units arranged in a crystalline lattice. Crystallographic studies have determined that the VCl₃(THF)₃ molecule adopts a pseudo-octahedral geometry. Within this coordination sphere, the three chloride ligands and the three oxygen atoms from the tetrahydrofuran (B95107) (THF) ligands are arranged around the central vanadium(III) ion. Specifically, the complex predominantly exists as the meridional (mer) isomer, where the three chloride ligands occupy two trans positions and one equatorial position, and the three THF ligands are arranged similarly on the opposite side of the metal center.

The primary forces governing the assembly of these individual molecules into a stable crystal are supramolecular interactions. As the VCl₃(THF)₃ molecule is a neutral complex and lacks strong hydrogen-bond-donating groups, the packing arrangement in the crystal lattice is mainly dictated by weaker intermolecular forces, such as van der Waals interactions between the hydrogen atoms of the THF ligands and the chloride atoms of neighboring molecules. These interactions, while individually weak, collectively stabilize the three-dimensional crystalline structure.

Key structural parameters derived from crystallographic data provide insight into the molecular geometry.

ParameterValueMethod
V-Cl bond length2.34 ÅX-ray Diffraction
V-O bond length2.08 ÅX-ray Diffraction

Gas-Phase Structural Considerations and Dynamic Jahn-Teller Effects

Gas-Phase Structure

A combined gas-phase electron diffraction (ED) and computational study determined that the VCl₃ molecule does not possess a simple, static trigonal planar (D₃h) geometry. nih.govresearchgate.net Instead, its structure is subject to a significant dynamic Jahn-Teller effect. nih.govresearchgate.net

Dynamic Jahn-Teller Effects

In the case of VCl₃ and its complexes, this distortion is typically dynamic. A dynamic Jahn-Teller effect implies that the molecule does not settle into a single, permanently distorted structure. Instead, it undergoes rapid, thermally-driven fluctuations between several equivalent, energetically favorable distorted geometries. For an octahedral complex, these distortions could be, for example, elongations or compressions along the different axes.

For the gaseous VCl₃ molecule, computations have shown that a Jahn-Teller-distorted structure with C₂ᵥ symmetry is energetically favored over the high-symmetry D₃h structure, but the energy barrier is very small (less than 3 kJ/mol). nih.govresearchgate.net This low barrier means the molecule can easily interconvert between distorted shapes, making a rigorous distinction between the symmetry models challenging. nih.govresearchgate.net This dynamic process effectively averages the molecular geometry over time. While this dynamic behavior complicates the description of a single molecular structure, it is a fundamental property that influences the complex's spectroscopic and magnetic characteristics.

Reactivity and Reaction Mechanisms of Oxolane;trichlorovanadium Complexes

Ligand Exchange and Substitution Processes involving Oxolane;Trichlorovanadium

The vanadium(III) center in VCl₃(THF)₃ is coordinatively unsaturated and readily undergoes ligand exchange reactions. The three THF ligands can be partially or fully substituted by a wide range of other donor ligands, making VCl₃(THF)₃ a common starting material for the synthesis of other vanadium(III) complexes. chemeurope.com This reactivity is central to its application in both inorganic and organometallic synthesis.

Detailed quantitative kinetic and thermodynamic studies specifically on ligand substitution reactions of VCl₃(THF)₃ are not extensively documented in publicly available literature. However, the general principles of ligand substitution at octahedral d² metal centers, such as V(III), suggest that these reactions likely proceed through a dissociative (Id) or interchange mechanism. The lability of the V-O bonds to the THF ligands is thermodynamically favorable when stronger donor ligands are introduced.

The driving force for these substitution reactions is often the formation of a more thermodynamically stable complex. Factors influencing this include the chelate effect, the hard-soft acid-base (HSAB) principle, and the electronic and steric properties of the incoming ligand. For example, the reaction of VCl₃(THF)₃ with multidentate or stronger σ-donating ligands typically proceeds to completion, indicating a negative Gibbs free energy change (ΔG) for the substitution process.

VCl₃(THF)₃ serves as an excellent precursor for a diverse array of mixed-ligand vanadium(III) derivatives through the substitution of its THF ligands. These reactions can be controlled stoichiometrically to achieve partial or complete replacement of the oxolane molecules.

For instance, reaction with other neutral donor ligands such as acetonitrile (B52724) results in the formation of the green adduct VCl₃(MeCN)₃. chemeurope.comwikipedia.org Stronger, anionic ligands like cyanide can displace both the THF and chloride ligands, leading to complexes with higher coordination numbers, such as the seven-coordinate [V(CN)₇]⁴⁻ when treated with KCN. chemeurope.comwikipedia.org

The reaction with tertiary phosphines, such as methyldiphenylphosphine (B73815) (PPh₂Me), can yield five-coordinate complexes like [VCl₃(PPh₂Me)₂], where the THF is completely displaced. rsc.org Similarly, reactions with bulky amidinate ligands afford derivatives like [A]₂VCl(THF) (where [A]⁻ is [PhC(NSiMe₃)₂]⁻), demonstrating that one THF ligand can be retained. The synthesis of pyrazolato complexes also proceeds from VCl₃(THF)₃, where sequential substitution of chloride and THF ligands by (3,5-di-tert-butylpyrazolato)potassium yields products like V(tBu₂Pz)Cl₂(THF)₂ and V(tBu₂Pz)₂Cl(THF)₂. wayne.edu

Table 1: Examples of Mixed-Ligand Derivatives Formed from VCl₃(THF)₃
Reactant(s)ProductObservation/SolventReference
Acetonitrile (MeCN)VCl₃(MeCN)₃Green adduct chemeurope.comwikipedia.org
Methyldiphenylphosphine (PPh₂Me)[VCl₃(PPh₂Me)₂]Reaction in toluene rsc.org
(3,5-di-tert-butylpyrazolato)potassium (1 equiv.)V(tBu₂Pz)Cl₂(THF)₂Purple solid (48% yield) wayne.edu
(3,5-di-tert-butylpyrazolato)potassium (2 equiv.)V(tBu₂Pz)₂Cl(THF)₂Purple solid (67% yield) wayne.edu
Lithium mesitylide (LiC₆H₂-2,4,6-Me₃)V(mesityl)₃(THF)Forms a reactive organovanadium species

Redox Reactivity of this compound (Oxidation and Reduction)

The vanadium center in VCl₃(THF)₃ is in the +3 oxidation state (a d² electronic configuration), making it susceptible to both oxidation and reduction. This redox activity is fundamental to its role in various chemical transformations, including catalysis and materials synthesis.

VCl₃(THF)₃ can be readily reduced to vanadium(II) (d³) or even vanadium(0) species. The reduction pathway often depends on the reducing agent and reaction conditions. For example, chemical reduction with zinc powder leads to the formation of a dinuclear vanadium(II) complex known as Caulton's reagent, [(V(THF)₃)₂Cl₃]₂[Zn₂Cl₆]. wikipedia.org Reduction of VCl₃ with lithium naphthalenide in THF is used to synthesize V(0) nanoparticles. researchgate.net High-temperature reduction of the parent VCl₃ under a hydrogen atmosphere yields VCl₂. chemeurope.com

Oxidation of the V(III) center typically leads to the more stable V(IV) (d¹) or V(V) (d⁰) oxidation states. The V(III)/V(IV) redox couple is particularly relevant in catalytic cycles, such as in the reduction of chlorate (B79027), where V(III) is oxidized to V(IV) by the substrate. nih.govnih.gov The oxidation of organovanadium(III) derivatives, which are themselves synthesized from VCl₃(THF)₃, can also be achieved using chemical oxidants. torvergata.it

A variety of reducing agents are effective in lowering the oxidation state of the vanadium center in VCl₃(THF)₃ and its derivatives.

Zinc (Zn): As mentioned, zinc dust reduces VCl₃(THF)₃ to a V(II) chloro-complex. wikipedia.org

Hydrogen (H₂): While typically requiring high temperatures for the unsolvated VCl₃, H₂ can act as a reductant in catalytic systems. chemeurope.comnih.gov

Organolithium Reagents: Reagents like lithium mesitylide can act as both a ligand and a reducing agent, though in the documented reaction it primarily functions as a nucleophile.

Lithium Naphthalenide: This strong reducing agent is capable of reducing VCl₃ to V(0) nanoparticles. researchgate.net

Information on the direct reaction of VCl₃(THF)₃ with specific oxidizing agents is less common, as V(III) is often stable or used as a mild reducing agent itself. chemicalbook.com However, the V(III) center can be oxidized in the context of catalytic reactions. In certain environmental applications, V(III) species, generated in situ from V(IV) or V(V) precursors, act as the reducing agent for pollutants like chlorate (ClO₃⁻), in a process that cycles the metal between the V(III) and V(IV) states. nih.govnih.gov

Reactivity as a Lewis Acid and Interactions with Lewis Bases

The vanadium(III) ion is a positively charged metal center with vacant d-orbitals, which imparts significant Lewis acidic character to the VCl₃(THF)₃ complex. This property is the primary driver for its interaction and reaction with a multitude of Lewis bases (ligands). The parent compound, VCl₃, is itself considered a mild Lewis acid. wikipedia.org

The formation of the VCl₃(THF)₃ adduct is a classic example of a Lewis acid-base interaction, where the oxygen lone pairs of the three THF molecules donate electron density to the vanadium center. The lability of these coordinated THF molecules allows for facile reaction with other, often stronger, Lewis bases.

Essentially all ligand substitution reactions discussed in section 4.1.2 can also be viewed as Lewis acid-base reactions. The incoming ligands (acetonitrile, phosphines, amines, etc.) are Lewis bases that displace the weaker THF base. The stability of the resulting adducts is related to the strength of the new Lewis acid-base interaction.

Table 2: Representative Lewis Acid-Base Adducts Formed from VCl₃(THF)₃
Lewis BaseAdduct/Product FormulaCoordination EnvironmentReference
Acetonitrile (MeCN)VCl₃(MeCN)₃Six-coordinate, octahedral chemeurope.com
Trimethylamine (NMe₃)VCl₃(NMe₃)₂Five-coordinate chemeurope.com
Methyldiphenylphosphine (PPh₂Me)[VCl₃(PPh₂Me)₂]Five-coordinate, trigonal bipyramidal rsc.org
(3,5-di-tert-butylpyrazolato)⁻V(tBu₂Pz)Cl₂(THF)₂Six-coordinate wayne.edu

Decomposition Pathways and Stability Considerations in Various Environments

The stability of the this compound complex, also known as trichlorotris(tetrahydrofuran)vanadium(III) or VCl₃(THF)₃, is a critical factor in its synthesis, storage, and application. The compound is notably sensitive to thermal stress, atmospheric conditions (particularly oxygen and moisture), and the solvent environment. Its decomposition can proceed through several pathways, leading to a variety of vanadium-containing products.

Thermal Decomposition

Desolvation: Upon heating, the initial step is the removal of the three THF molecules. The temperature at which this occurs can vary, with some sources citing a decomposition temperature for the complex of approximately 265 °C. wikipedia.org Other reported decomposition temperatures of 143 °C and 175-177 °C suggest that the desolvation may occur over a range of temperatures and could be influenced by factors such as heating rate and purity.

Decomposition of Vanadium(III) Chloride: Following the loss of THF, the remaining anhydrous VCl₃ undergoes further decomposition at higher temperatures. Above 350 °C, vanadium(III) chloride is known to disproportionate, yielding volatile vanadium(IV) chloride (VCl₄) and solid vanadium(II) chloride (VCl₂). wikipedia.orgchemeurope.comwikiwand.com

VCl₃(THF)₃(s) → VCl₃(s) + 3 THF(g) 2 VCl₃(s) → VCl₂(s) + VCl₄(g)

A study on the thermal stability of various transition metal THF complexes indicated that the stability of VCl₃(THF)₃ is intermediate among similar trivalent metal complexes.

Table 1: Thermal Decomposition Data for this compound and Related Compounds
CompoundDecomposition Temperature (°C)ProductsConditions
VCl₃(THF)₃~265 (also reported as 143 and 175-177) VCl₃, THFInert Atmosphere
VCl₃ (anhydrous)>350 wikipedia.orgchemeurope.comVCl₂, VCl₄Inert Atmosphere
VCl₃ Hydrate130-160 wikipedia.orgwikiwand.comVanadium OxychlorideInert Atmosphere/Partial Hydrolysis

Atmospheric Stability

The this compound complex is highly sensitive to atmospheric oxygen and moisture, which significantly impacts its stability and dictates the need for handling under inert conditions. ijres.org

Oxidation: Vanadium(III) complexes are generally susceptible to oxidation. In the presence of air, VCl₃(THF)₃ can be oxidized. The reaction with molecular oxygen, particularly in the presence of moisture, can lead to the formation of oxovanadium(IV) species. For instance, the air oxidation of VCl₃(THF)₃ has been reported to yield vanadyl(IV) chloride complexes. rsc.org The V(III) center in related complexes has been shown to react with oxygen to form V(V) oxo or peroxo species, suggesting a potential pathway for the oxidative decomposition of VCl₃(THF)₃.

Hydrolysis: The complex is hygroscopic and readily reacts with water. wikipedia.org This hydrolysis initially leads to the substitution of THF ligands with water molecules, forming aquo complexes such as [VCl₂(H₂O)₄]Cl·2H₂O. wikipedia.orgchemeurope.com The presence of moisture can facilitate the formation of vanadium oxychlorides, especially upon gentle heating. wikipedia.orgwikiwand.com

Stability in Various Solvents

The stability of this compound is highly dependent on the solvent.

Tetrahydrofuran (B95107) (THF): The complex is most stable in THF, its solvent of synthesis, where an equilibrium between the tris-solvated species, VCl₃(THF)₃, and a dinuclear species, [VCl₃(THF)₂]₂, may exist. wikipedia.orgwikiwand.com

Methylene (B1212753) Chloride: VCl₃(THF)₃ is commercially available as a solution in methylene chloride, indicating a reasonable degree of stability in this solvent for practical applications.

Protic Solvents: In protic solvents, such as alcohols and water, the complex is unstable. It readily undergoes solvolysis, leading to the displacement of THF and chloride ligands and the formation of various solvated vanadium(III) species or hydrolysis products. wikipedia.orgijres.org

Other Donor Solvents: In the presence of other donor ligands, ligand exchange reactions can occur. For example, reaction with acetonitrile affords the green adduct VCl₃(MeCN)₃. wikipedia.orgchemeurope.com

Table 2: Stability of this compound in Different Chemical Environments
EnvironmentStabilityDecomposition/Reaction Products
Inert Atmosphere (e.g., Argon)Stable at room temperature; decomposes upon heating.VCl₃, THF, VCl₂, VCl₄
Air (Oxygen)Unstable; sensitive to oxidation. ijres.orgOxovanadium species (e.g., VOCl₂)
Moisture (Water)Unstable; hygroscopic. wikipedia.orgAquo complexes (e.g., [VCl₂(H₂O)₄]Cl·2H₂O), Vanadium Oxychlorides
TetrahydrofuranRelatively stable.In equilibrium with [VCl₃(THF)₂]₂ wikipedia.orgwikiwand.com
Methylene ChlorideModerately stable.Used as a solvent for commercial solutions.
Protic Solvents (e.g., alcohols)Unstable.Solvolysis products.
AcetonitrileUnstable to ligand exchange.VCl₃(MeCN)₃ wikipedia.orgchemeurope.com

Catalytic Applications of Oxolane;trichlorovanadium in Organic and Polymer Chemistry

Olefin Polymerization and Copolymerization

VCl3(THF)3 is a well-established precursor for homogeneous and heterogeneous Ziegler-Natta catalysts, which are instrumental in the polymerization and copolymerization of olefins. dntb.gov.uascispace.com While sometimes exhibiting lower activity compared to their titanium and zirconium counterparts, vanadium-based catalysts derived from VCl3(THF)3 are highly valued for their unique ability to produce polymers with specific microstructures, such as ethylene-propylene-diene terpolymers (EPDM) and syndiotactic polypropylene. icm.edu.pl They are also effectively used in the copolymerization of ethylene (B1197577) with cyclic olefins like norbornene. icm.edu.pl

Recent advancements include the immobilization of vanadium catalysts derived from VCl3(THF)3 within the pores of metal-organic frameworks (MOFs). uh.edu This strategy leads to the formation of single-site heterogeneous catalysts that can produce polyethylene (B3416737) with high activity and low polydispersity indices, demonstrating controlled polymerization behavior. uh.edu

The transformation of the VCl3(THF)3 precatalyst into a catalytically active center is a critical step in olefin polymerization. This activation is typically achieved by reacting VCl3(THF)3 with a co-catalyst, most commonly an organoaluminum compound such as diethylaluminum chloride (Et2AlCl) or methylaluminoxane (B55162) (MAO). researchgate.netunimi.it The reaction involves the alkylation of the vanadium(III) center and the displacement of the labile tetrahydrofuran (B95107) ligands, which generates a coordinatively unsaturated, cationic vanadium-alkyl species. This species constitutes the active site for polymerization.

Once the active site is formed, chain propagation proceeds via the widely accepted Cossee-Arlman mechanism. unimi.it This mechanism involves two key steps that are repeated for each monomer addition:

Olefin Coordination: The incoming olefin monomer coordinates to a vacant orbital on the vanadium active center.

Migratory Insertion: The coordinated olefin then inserts into the existing vanadium-carbon bond of the growing polymer chain. unimi.it This regenerates the vacant site, allowing for the coordination of the next monomer molecule and continuing the polymerization cycle.

A persistent challenge in vanadium-catalyzed polymerizations is the potential for catalyst deactivation, which often occurs through the reduction of the active vanadium(III) or vanadium(IV) species to lower-valent states that are less active or completely inactive for polymerization. scispace.com

Vanadium catalysts derived from VCl3(THF)3 are particularly noted for their ability to control the stereochemistry of the resulting polymer. icm.edu.plresearchgate.net The ancillary ligands coordinated to the vanadium center, often introduced by reacting VCl3(THF)3 with specific ligand precursors, play a determinative role in dictating the stereospecificity of monomer insertion. scispace.com This control is crucial for producing polymers with desired properties. For example, specific soluble vanadium systems are known to produce syndiotactic polypropylene, where the methyl groups on the polymer chain alternate their orientation in a regular fashion. icm.edu.pl

In copolymerization reactions, such as that of ethylene and norbornene, catalysts derived from VCl3(THF)3 also control the regioselectivity and the degree of comonomer incorporation. icm.edu.pl The concentration of the comonomer in the reaction mixture directly influences its content in the final copolymer chain. icm.edu.pl

Key observations on the influence of activators include:

Activity: Different alkylaluminums, including methylaluminoxane (MAO), diethylaluminum chloride (Et2AlCl), triethylaluminum (B1256330) (AlEt3), and triisobutylaluminum (B85569) (AliBu3), can effectively activate VCl3(THF)3. uh.eduresearchgate.net In MOF-supported systems, an optimal aluminum-to-vanadium ratio was identified to maximize catalytic activity. uh.edu

Polymer Properties: The activator can influence the molecular weight of the polymer. In ethylene-norbornene copolymerization, using dimethylaluminum chloride (Me2AlCl) as an activator resulted in polymers with significantly higher molecular weights compared to those produced with Et2AlCl. icm.edu.pl

Additives: The introduction of other Lewis basic additives can modulate catalyst behavior. For instance, the addition of a phosphine (B1218219) ligand to a VCl3(THF)3/Et2AlCl system was observed to decrease the catalytic activity in ethylene/norbornene copolymerization, highlighting the sensitivity of the active site to its coordination environment. unimi.it

The table below summarizes the effect of different activators on ethylene-norbornene copolymerization catalyzed by a vanadium(III) complex.

ActivatorPolymer Molecular Weight ( g/mol )Reference
Me2AlClup to 8.8 x 10^5 icm.edu.pl
Et2AlCl4-5 times lower than with Me2AlCl icm.edu.pl

Catalysis in Diverse Organic Transformations

Beyond polymerization, VCl3(THF)3 serves as a valuable precursor for catalysts in a variety of organic reactions, particularly those involving carbon-carbon bond formation, oxidations, and reductions.

VCl3(THF)3 is a key starting material for generating low-valent vanadium species that are highly effective in promoting reductive coupling reactions.

Pinacol (B44631) Coupling: In the presence of a reducing agent like zinc metal, VCl3(THF)3 catalyzes the homocoupling of aldehydes to form 1,2-diols, a reaction known as pinacol coupling. atamanchemicals.comarkat-usa.org The active species is believed to be a dinuclear vanadium(II) complex, [V2Cl3(THF)6]2[Zn2Cl6], which is formed in situ. arkat-usa.org

Reductive Coupling of Alcohols: Vanadium complexes synthesized from VCl3(THF)3 precursors can catalyze the deoxygenative coupling of benzylic alcohols to form new C(sp³)–C(sp³) bonds. acs.org Mechanistic studies point to the formation of a vanadium(III) alkoxide intermediate that undergoes homolytic C–O bond cleavage to generate a carbon-centered radical, which then dimerizes. acs.org

[2+2+1] Cycloaddition: A catalytic system generated from VCl3(THF)3 and N,N-bis(trimethylsilyl)aniline efficiently promotes the [2+2+1] cycloaddition of two alkyne molecules and one azobenzene (B91143) molecule to synthesize substituted pyrroles. escholarship.org Evidence strongly suggests that a vanadium(V) bis(imido) species is the key catalytic intermediate in this transformation. escholarship.org

Deoxygenative Alkylative Coupling: A novel C-C bond formation can be achieved through the deoxygenative coupling of a ketone with an alkylating reagent, mediated by a system derived from VCl3(THF)3. lookchem.com This reaction is thought to involve the cooperative action of both a low-valent vanadium(II) species and a higher-valent vanadium species. lookchem.com

The table below presents data for the pinacol coupling of various aldehydes catalyzed by a VCl3(THF)3/Zn system.

Aldehyde (R1-CHO)Product Yield (%)Diastereomeric Ratio (threo/erythro)Reference
n-C5H11CHO491:1 arkat-usa.org
p-Br-C6H4-CHO251:1 arkat-usa.org

VCl3(THF)3 and its derivatives are effective catalysts for a range of oxidation and reduction processes.

Oxidation of Alkanes and Alcohols: VCl3(THF)3 is a precursor for preparing oxidovanadium(IV) complexes, for example, by reaction with ligands like 2,2'-bipyridine. semanticscholar.orgresearchgate.net These complexes are active catalysts for the oxidation of alkanes to alkyl hydroperoxides and alcohols to ketones, using peroxides such as hydrogen peroxide (H2O2) as the oxidant. semanticscholar.orgmdpi.com The mechanism for alkane oxidation is proposed to follow a Fenton-type pathway involving the generation of hydroxyl radicals (HO•). semanticscholar.orgresearchgate.net

Allylic Alcohol Oxidation: The VCl3(THF)3 complex itself is reported to be a catalyst for the oxidation of a variety of allylic alcohols. chemicalbook.com

Oxidative C-C Bond Cleavage: Vanadium amino triphenolate complexes, which can be prepared from vanadium sources, catalyze the aerobic oxidative cleavage of the C-C bond in vicinal diols to afford the corresponding aldehydes or ketones with high efficiency and selectivity. ulb.ac.be

Dinitrogen Reduction: While not a direct application in organic synthesis, VCl3(THF)3 is an important starting material for synthesizing advanced vanadium-dinitrogen complexes used in fundamental research aimed at the catalytic reduction of N2. mit.edu

The table below shows the catalytic performance of an oxidovanadium(IV) complex derived from VCl3(THF)3 in the oxidation of cyclohexane.

CatalystSubstrateProductYield (M)Reaction Time (h)Reference
[VO(bpy)Cl2]nCyclohexaneCyclohexanol0.041150 mdpi.com
[VO(bpy)Cl2]nCyclohexaneCyclohexanone0.011150 mdpi.com

Functionalization of Unsaturated Hydrocarbons

The oxolane adduct of vanadium(III) chloride, oxolane;trichlorovanadium, serves as a versatile catalyst for the functionalization of various unsaturated hydrocarbons, including alkenes and alkynes. Its catalytic activity stems from the vanadium(III) center and the labile nature of the tetrahydrofuran (THF) ligands, which can dissociate to allow substrate coordination. acs.org Key applications include oxidation, polymerization, and cycloaddition reactions.

One of the most well-documented applications is the oxidation of allylic alcohols to the corresponding carbonyl compounds. acs.orguh.edu This transformation is significant in synthetic organic chemistry for producing aldehydes and ketones. The reaction is believed to proceed through a radical mechanism involving chlorine-based intermediates, facilitated by the redox activity of the vanadium center. acs.org

In the realm of polymer chemistry, this compound acts as a Lewis acid catalyst for alkene polymerization. acs.org It is often used as a precursor in Ziegler-Natta type systems for the production of polyolefins. For instance, it can be employed in conjunction with cocatalysts like diethylaluminum chloride (DEAC) or methylaluminoxane (MAO) to polymerize ethylene into polyethylene. acs.orguh.edu The properties of the resulting polymer can be influenced by the specific catalytic system employed.

Furthermore, the complex has been utilized in multicomponent cycloaddition reactions. Research has shown its efficacy in catalyzing the [2 + 2 + 1] coupling of alkynes and azobenzenes to synthesize substituted pyrroles. In this process, the this compound complex is a key precursor that generates the catalytically active vanadium bis(imido) species in situ.

A summary of these catalytic applications is presented in the table below.

Reaction Type Unsaturated Substrate Product Key Findings
OxidationAllylic AlcoholsCarbonyl Compounds (Aldehydes/Ketones)Catalyzes the selective oxidation, likely via a radical mechanism. acs.orguh.edu
PolymerizationAlkenes (e.g., Ethylene)Polyalkenes (e.g., Polyethylene)Acts as a pre-catalyst in Ziegler-Natta systems, often requiring a cocatalyst. acs.orguh.edu
CycloadditionAlkynes and AzobenzenesSubstituted PyrrolesMediates [2 + 2 + 1] coupling through the in situ formation of active imido species.

Role of this compound as a Pre-catalyst in Homogeneous and Heterogeneous Systems

This compound, VCl₃(THF)₃, primarily functions as a pre-catalyst, meaning it is a stable precursor that is converted into the catalytically active species under reaction conditions. growingscience.com This characteristic is fundamental to its application in both homogeneous and heterogeneous catalysis. The lability of the three THF ligands is a crucial feature, as their dissociation generates coordinatively unsaturated vanadium centers that can interact with substrates or other reagents to initiate the catalytic cycle. acs.org

In homogeneous systems , where the catalyst is dissolved in the reaction medium, VCl₃(THF)₃ is a common starting material for generating a wide array of organovanadium and coordination complexes. growingscience.com For example, in the [2 + 2 + 1] cycloaddition of alkynes and azobenzenes, VCl₃(THF)₃ reacts with N,N'-bis(trimethylsilyl)aniline to form a mono(imido) vanadium(III) species, which then proceeds to generate the active V(V) bis(imido) catalyst. Kinetic studies of this reaction revealed a second-order rate dependence on VCl₃(THF)₃, suggesting a bimetallic activation mechanism to form the key intermediate. Similarly, it serves as a precursor for synthesizing complexes like V(mesityl)₃, which are active in small molecule activation. growingscience.com

In heterogeneous systems , the principle of VCl₃(THF)₃ acting as a pre-catalyst is extended to reactions where the active sites are immobilized on a solid support. This approach combines the high selectivity of molecular catalysts with the practical benefits of heterogeneous catalysts, such as easy separation and recyclability. chemrxiv.org VCl₃(THF)₃ is used as a soluble, convenient precursor for anchoring vanadium species onto various supports.

Common heterogeneous strategies include:

Immobilization on Inorganic Oxides: VCl₃(THF)₃ can be reacted with supports like silica (B1680970) (SiO₂) to form a supported catalyst. acs.orgacs.org The vanadium complex is chemically tethered to the surface, often through reaction with surface silanol (B1196071) groups. acs.org The resulting material is then activated with a cocatalyst, such as methylaluminoxane (MAO), to generate the active sites for olefin polymerization. uh.edu

Encapsulation in Metal-Organic Frameworks (MOFs): VCl₃(THF)₃ can be introduced into the porous structure of MOFs, such as MFU-4l, via cation exchange. uh.edu This method creates well-defined, isolated single-site vanadium centers within the framework. These MOF-supported catalysts have demonstrated very high activity for ethylene polymerization, producing polyethylene with low polydispersity, which is characteristic of single-site catalysts. uh.edu

In both homogeneous and heterogeneous applications, the role of this compound is not to be the catalyst itself, but to provide a reactive and adaptable source of vanadium(III) that can be transformed into the true catalytic engine.

Catalyst Design and Immobilization Strategies

The performance of catalysts derived from this compound can be significantly enhanced through strategic catalyst design and immobilization. These strategies aim to improve activity, selectivity, and stability, as well as to facilitate catalyst recovery and reuse, which is crucial for industrial applications.

Catalyst Design often involves modifying the coordination sphere of the vanadium center by replacing the THF ligands with other donor molecules. This approach tunes the electronic and steric properties of the metal center, thereby influencing its catalytic behavior. For instance, reacting VCl₃(THF)₃ with bulky N-donor ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or various imido precursors creates new vanadium complexes with distinct reactivities. growingscience.comrsc.org The choice of ligand can impact catalyst stability; for example, adducts with phosphine ligands like trimethylphosphine (B1194731) (PMe₃) show higher thermal stability compared to the THF complex. acs.org The design of sterically demanding ligand frameworks, such as the [HIPTN₃N]³⁻ ligand, allows for the synthesis of highly reactive vanadium complexes from VCl₃(THF)₃ that are capable of activating small molecules like dinitrogen. mit.edu

Immobilization Strategies focus on heterogenizing the molecular catalyst to bridge the gap between homogeneous and heterogeneous catalysis. chemrxiv.org This typically involves anchoring the vanadium complex onto an insoluble solid support.

Key immobilization techniques include:

Chemical Tethering: This strategy involves creating a covalent bond between the catalyst and the support. For example, vanadium imido complexes, which can be synthesized from VCl₃, have been chemically tethered onto silica supports. acs.orgacs.org This method can lead to robust heterogeneous catalysts that minimize leaching of the metal into the product stream. When activated, these supported systems have been shown to produce ultrahigh-molecular-weight polyethylene (UHMWPE) without causing reactor fouling. acs.org

Impregnation: A straightforward method where the support is impregnated with a solution of the pre-catalyst (VCl₃(THF)₃) and/or a cocatalyst. acs.org While simple, this can sometimes result in weaker interactions between the catalyst and the support, potentially leading to leaching. acs.org

Site Isolation in Porous Materials: Advanced materials like metal-organic frameworks (MOFs) offer highly regular porous structures that can be used to immobilize catalyst precursors. Vanadium has been incorporated into the MOF MFU-4l by treating the framework with VCl₃(THF)₃. uh.edu This results in a single-site heterogeneous catalyst where the vanadium centers are isolated, preventing bimolecular decomposition pathways and leading to high catalytic activity and control over polymer properties. uh.edu

These design and immobilization strategies are critical for translating the unique catalytic properties of vanadium complexes into practical and sustainable chemical processes.

Strategy Method Support/Ligand Example Objective and Outcome
Catalyst Design Ligand ModificationTrimethylphosphine (PMe₃)Enhance thermal stability compared to THF adducts. acs.org
Ligand Modification[HIPTN₃N]³⁻Create a sterically hindered environment for small molecule activation. mit.edu
Immobilization Chemical TetheringSilica (SiO₂)Covalently bind the catalyst to prevent leaching and improve recyclability. acs.orgacs.org
Site IsolationMetal-Organic Framework (MFU-4l)Create a highly active, single-site heterogeneous catalyst for polymerization. uh.edu

Theoretical and Computational Investigations of Oxolane;trichlorovanadium Chemistry

Electronic Structure Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic structure of oxolane;trichlorovanadium and related compounds. materialssquare.comhi.isuci.edu DFT calculations aim to determine the ground-state electronic state of materials, providing information on energy, optimized structure, and other electronic properties. materialssquare.com For transition metal complexes like VCl3(THF)3, hybrid functionals such as B3LYP, often paired with vanadium-specific basis sets like Def2-TZVP, are employed to accurately predict electronic properties.

Studies on the related VCl3 monolayer have utilized DFT to demonstrate its Mott-Hubbard insulating nature. arxiv.orgaps.org These calculations have also been instrumental in understanding the electronic and magnetic properties, which can be tuned through substitutional doping. researchgate.net In the context of VCl3(THF)3, DFT helps to rationalize its paramagnetic behavior, consistent with the d² electron configuration of the vanadium(III) ion.

The electronic structure of VCl3(THF)3 is characterized by the interaction between the vanadium 3d orbitals and the ligand orbitals. DFT calculations can elucidate the nature of the V-Cl and V-O bonds, revealing the degree of covalent and ionic character. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, aiding in the assignment of electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. aristonpubs.com

Table 1: Representative DFT Functionals and Basis Sets for Vanadium Complexes

Functional Basis Set Application
B3LYP Def2-TZVP Prediction of electronic properties in oxolane-trichlorovanadium complexes.
PBE+U --- Investigation of Mott-Hubbard insulating nature in VCl3. arxiv.orgaps.org
CAM-B3LYP --- Noted for good performance in predicting properties of Rydberg-type systems. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

In the context of VCl3(THF)3, MD simulations can shed light on the stability of the complex in solution and the dynamics of ligand exchange reactions. cnr.it The lability of the THF ligands is a key factor in the compound's reactivity as a catalyst and precursor. cnr.it Understanding the conformational preferences and the energy barriers between different conformations is crucial for predicting its behavior in chemical reactions. rsc.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of reactions involving this compound. This compound often serves as a precursor for the synthesis of other vanadium complexes, and understanding the reaction pathways is key to optimizing synthetic procedures. acs.orgfsu.edu

For instance, in catalysis, VCl3(THF)3 can be a starting material for catalysts used in oxidation reactions. Computational modeling can help to identify the active catalytic species, map out the potential energy surface of the reaction, and determine the transition states and intermediates involved. This can provide insights into the rate-determining steps and the factors that influence the selectivity of the reaction. researchgate.net

One example is the use of VCl3(THF)3 in the synthesis of vanadium-nitride complexes. fsu.edu Computational studies can help to understand the step-by-step process of ligand substitution and the subsequent formation of the V≡N triple bond. Similarly, in the reductive coupling of alcohols catalyzed by vanadium complexes derived from VCl3(THF)3, computational modeling supports a "ping-pong" type catalytic pathway. acs.org

Table 2: Computationally Investigated Reaction Types Involving VCl3(THF)3 Derivatives

Reaction Type Role of VCl3(THF)3 Computational Method Key Findings
Oxidation of Alcohols Precursor to catalyst DFT Supports a radical mechanism involving chlorine-based intermediates.
Reductive Coupling of Alcohols Precursor to catalyst DFT Supports a ping-pong-type catalytic pathway. acs.org
Synthesis of Vanadium Nitrides Starting material DFT Elucidates the formation of nitride and azide (B81097) complexes. fsu.edu
Alkane Oxidation Precursor to catalyst DFT Investigates the mechanism of C-H activation. acs.org

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A crucial aspect of theoretical and computational chemistry is the ability to predict spectroscopic properties and compare them with experimental data for validation. For this compound, this involves calculating spectroscopic signatures such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) parameters.

Similarly, TD-DFT is used to predict the electronic absorption spectra. nih.gov The calculated excitation energies and oscillator strengths can be compared with experimental UV-Vis spectra to assign the observed absorption bands to specific electronic transitions. aristonpubs.comnih.gov For paramagnetic complexes like VCl3(THF)3, computational methods can also be used to predict and interpret electron paramagnetic resonance (EPR) spectra. berkeley.edu

The agreement between predicted and experimental spectra provides confidence in the computational model and the derived electronic and geometric structures. aps.orgamericanchemicalsuppliers.com Discrepancies, on the other hand, can point to the need for more sophisticated theoretical models or a re-evaluation of the experimental data.

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Vanadium Complexes

Spectroscopic Technique Experimental Data Computational Prediction
IR Spectroscopy V-Cl and V-O stretching frequencies. Calculated vibrational frequencies using DFT. aristonpubs.com
UV-Vis Spectroscopy Absorption bands corresponding to d-d transitions and charge transfer. psu.edu Excitation energies and oscillator strengths from TD-DFT. nih.gov
Magnetic Susceptibility Paramagnetic behavior with an effective magnetic moment (µeff) of 2.49 µB. Consistent with a d² electron configuration from DFT calculations.
EPR Spectroscopy Zero-field transition observed at 15.8 cm⁻¹ for VCl3(THF)3. berkeley.eduresearchgate.net Spin Hamiltonian parameters calculated from spectroscopic data. berkeley.eduresearchgate.net

Table of Compound Names

Compound Name
This compound
Vanadium(III) chloride
Tetrahydrofuran (B95107)
Trichlorotris(tetrahydrofuran)vanadium(III)
Acetonitrile (B52724)
Dimethylformamide
VCl3(MeCN)3
Mesityllithium (B1247292)

Oxolane;trichlorovanadium As a Precursor in Materials Science and Inorganic Synthesis

Synthesis of Novel Vanadium-Containing Coordination Polymers and Frameworks

Oxolane;trichlorovanadium is a key reagent in the synthesis of novel vanadium-containing coordination polymers and frameworks. Its utility stems from the ease with which the coordinated THF ligands can be displaced by other organic linkers, allowing for the construction of extended structures with diverse topologies and properties.

Researchers have successfully employed VCl₃(THF)₃ to create various coordination polymers. For instance, the reaction of VCl₃(THF)₃ with dipyridylamine and sodium acetate (B1210297) in an ethanol/THF solution yields a novel cyclic octanuclear vanadium(III) complex. oup.com X-ray analysis of this compound revealed a cyclic core where vanadium ions are bridged by hydroxide, ethoxide, and carboxylate groups. oup.com Similarly, a trinuclear vanadium(III) complex was synthesized by reacting VCl₃(THF)₃ with dipyridylamine and benzoic acid in ethanol. oup.com

The nature of the organic ligand plays a crucial role in determining the final structure of the coordination polymer. The reaction of VCl₃(THF)₃ with dianionic diamidoamine-donor based ligands has been explored, leading to a variety of outcomes. mit.edu For example, a pyridine-based ligand yielded an unstable dimeric product, while another pyridine-derivative, upon reduction, was believed to form a dimeric, bridging dinitrogen complex. mit.edu In contrast, reactions with oxygen or sulfur-donor arm ligands often resulted in ligand decomposition under certain conditions. mit.edu

The synthesis of vanadium(III) complexes with biphenylphenols has also been achieved by reacting VCl₃(THF)₃ with the sodium salt of the respective phenols in tetrahydrofuran (B95107). tubitak.gov.tr These reactions produced dinuclear phenoxy-bridged octahedral complexes. tubitak.gov.tr The use of mesoionic carbenes as ligands has also been explored, leading to the formation of vanadium(III) complexes that can be further oxidized to yield imido complexes. londonmet.ac.uk

These examples highlight the importance of this compound as a starting material for creating a diverse range of vanadium-based coordination polymers with potentially interesting magnetic, catalytic, or porous properties.

Precursor for Vanadium Oxide and Other Vanadium-Containing Materials

This compound is a valuable precursor for the synthesis of various vanadium oxides and other vanadium-containing materials. Vanadium oxides are of significant interest due to their diverse applications in catalysis, electronics, and energy storage. uu.nl

While direct thermal decomposition of VCl₃(THF)₃ can lead to vanadium oxides, it is more commonly used as a starting material in controlled synthesis methods. For instance, it can be a precursor in chemical vapor deposition (CVD) processes to grow thin films of vanadium oxides. nist.gov The choice of precursor in CVD can significantly influence the microstructure and properties of the resulting film. nist.gov

Beyond simple oxides, VCl₃(THF)₃ is instrumental in preparing more complex vanadium-containing materials. It has been used to synthesize vanadium nitrides. For example, the reaction of a vanadium(III) complex derived from VCl₃(THF)₃ with sodium azide (B81097) can lead to the formation of a vanadium(V) nitride-azide complex. fsu.edu Further reduction of this complex can yield a trinuclear and mixed-valent nitride. fsu.edu

Furthermore, VCl₃(THF)₃ has been employed as a precursor in the CVD synthesis of two-dimensional materials like vanadium oxychloride (VOCl) and vanadium ditelluride (VTe₂). scichina.comrsc.org In the synthesis of 2D VOCl, VCl₃ is used as the precursor material, which is heated to generate gaseous vanadium-containing species that then react to form the VOCl flakes on a substrate. scichina.com Similarly, for the growth of VTe₂ thin films, VCl₃ is used as the vanadium source in an atmospheric pressure CVD process. rsc.org

The versatility of this compound as a precursor extends to the synthesis of vanadium-based magnetic materials. It has been used in the low-temperature CVD of vanadium tetracyanoethylene (B109619) (V[TCNE]x), an organic-based ferrimagnet. jove.com

Role in the Preparation of Other Organovanadium Compounds

This compound serves as a crucial starting point for the synthesis of a wide array of organovanadium compounds. The lability of the THF ligands allows for their substitution by various organic groups, providing access to compounds with direct vanadium-carbon bonds. chemeurope.com

A significant application of VCl₃(THF)₃ is in the synthesis of vanadium(III) aryl and alkyl complexes through reactions with organolithium or Grignard reagents. For example, the reaction of VCl₃(THF)₃ with mesityllithium (B1247292) yields V(mesityl)₃(THF), a compound that can further react with small molecules like carbon monoxide and dinitrogen. chemeurope.com

The synthesis of monopentamethylcyclopentadienylvanadium chloride complexes has also been achieved starting from VCl₃(THF)₃. acs.org The reaction with a germanium-based cyclopentadienyl (B1206354) transfer agent leads to the formation of a vanadium(III) trimer, [{VCp*(μ-Cl)₂}₃]. acs.org This trimer can then be used to generate other mononuclear and dinuclear vanadium complexes with varying oxidation states. acs.org

Furthermore, VCl₃(THF)₃ is a precursor for the synthesis of vanadium(III) complexes containing phenolate (B1203915) ligands. The reaction of VCl₃(THF)₃ with the sodium salts of 2- and 4-phenylphenols results in the formation of dinuclear vanadium(III) phenoxy-bridged complexes. tubitak.gov.tr Salt metathesis reactions of VCl₃(THF)₃ with appropriate reagents have also been employed to synthesize vanadium(III) phenolate, amide, and alkyl complexes. researchgate.net

The table below summarizes some examples of organovanadium compounds synthesized from this compound.

Reactant(s)Resulting Organovanadium CompoundReference
MesityllithiumV(mesityl)₃(THF) chemeurope.com
[Ge(C₅Me₅)Me₃][{VCp*(μ-Cl)₂}₃] acs.org
Sodium salt of 2-phenylphenol[{VCl(OC₆H₄-C₆H₅-2)₂(THF)₂}₂] tubitak.gov.tr
Sodium salt of 4-phenylphenol[{VCl(OC₆H₄-C₆H₅-4)₂(THF)₂}₂] tubitak.gov.tr

Application in Deposition Techniques and Film Formation

This compound and its parent compound, vanadium trichloride (B1173362), are important precursors in various deposition techniques for the formation of thin films with tailored properties. These techniques are crucial for applications in electronics, optics, and protective coatings. alicat.comdentonvacuum.com

Chemical Vapor Deposition (CVD) is a prominent technique where VCl₃(THF)₃ or VCl₃ is used as a precursor. In CVD, the precursor is vaporized and transported to a substrate where it undergoes chemical reactions to deposit a thin film of the desired material. inertcorp.com This method has been successfully used to synthesize thin films of:

Vanadium Tetracyanoethylene (V[TCNE]x): A room-temperature organic-based magnet. The CVD process is conducted at low temperatures (<60 °C). jove.com

Vanadium Oxychloride (VOCl): Two-dimensional freestanding VOCl flakes have been synthesized via CVD using VCl₃ as the precursor. scichina.com

Vanadium Ditelluride (VTe₂): Thin films of this two-dimensional material have been grown on various substrates using VCl₃ in an atmospheric pressure CVD setup. rsc.org

Vanadium Diselenide (VSe₂): Two-dimensional VSe₂ nanosheets have been prepared by CVD using VCl₃ and selenium as precursors. rsc.org

Molecular Layer Deposition (MLD) is another technique where vanadium precursors are used. MLD is a vapor-phase deposition method that allows for the growth of organic and hybrid organic-inorganic polymer thin films with atomic-level control. Thin films of cobalt-vanadium tetracyanoethylene have been grown using MLD. rsc.org

The choice of deposition technique and precursor is critical in determining the microstructure, and consequently, the properties of the resulting thin film. For instance, in the CVD of vanadium oxides, different precursors can lead to markedly different film microstructures and chemical sensing properties. nist.gov

The table below provides an overview of thin films deposited using vanadium trichloride-based precursors.

Deposition TechniquePrecursor(s)Deposited MaterialReference
Chemical Vapor Deposition (CVD)VCl₃(THF)₃Vanadium Tetracyanoethylene (V[TCNE]x) jove.com
Chemical Vapor Deposition (CVD)VCl₃Vanadium Oxychloride (VOCl) scichina.com
Chemical Vapor Deposition (CVD)VCl₃, TeVanadium Ditelluride (VTe₂) rsc.org
Chemical Vapor Deposition (CVD)VCl₃, SeVanadium Diselenide (VSe₂) rsc.org
Molecular Layer Deposition (MLD)Vanadium and Cobalt precursors, TCNECobalt-Vanadium Tetracyanoethylene rsc.org

Future Perspectives and Emerging Research Avenues for Oxolane;trichlorovanadium Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of oxolane;trichlorovanadium and its derivatives often involves multi-step processes with considerations for air and moisture sensitivity. Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are paramount.

Key research directions include:

Solvent-Free and Mechanochemical Synthesis: Exploring solid-state reactions to reduce solvent waste and potentially access novel structural motifs.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve energy efficiency in the formation of vanadium complexes.

Benign Starting Materials: Investigating alternative vanadium sources and reducing agents that are less hazardous and more sustainable than those currently in use.

A comparative analysis of synthetic methodologies highlights the potential for improvement:

Synthetic Method Key Advantages Areas for Development Potential Impact
Traditional Schlenk Line Synthesis High purity, good for air-sensitive compoundsTime-consuming, requires significant solvent volumesBaseline for comparison
Microwave-Assisted Synthesis Rapid reaction times, enhanced yieldsScale-up challenges, requires specialized equipmentReduced energy consumption
Mechanochemical Synthesis Reduced solvent use, potential for novel productsUnderstanding reaction mechanisms, substrate scopeSignificant reduction in chemical waste

Exploration of Novel Catalytic Transformations and Enhanced Selectivity

Vanadium complexes derived from this compound are known catalysts for various organic transformations, particularly in polymerization and oxidation reactions. researchgate.netresearchgate.net The future in this area lies in expanding the catalytic repertoire and achieving higher levels of selectivity (chemo-, regio-, and enantioselectivity).

Emerging areas of catalytic exploration include:

C-H Activation/Functionalization: Designing vanadium catalysts capable of selectively activating and functionalizing traditionally inert carbon-hydrogen bonds.

Asymmetric Catalysis: Developing chiral vanadium complexes for enantioselective transformations, a significant challenge in vanadium chemistry. scispace.com

Polymerization Catalysis: Innovating catalysts for the synthesis of polymers with controlled molecular weights, microstructures, and the incorporation of new monomers. researchgate.net

Recent research has demonstrated the potential for high selectivity in vanadium-catalyzed oxidations, as shown in the following table:

Catalyst System Transformation Substrate Selectivity/Yield
Vanadium-Schiff Base Complexes SulfoxidationAryl benzyl (B1604629) sulfidesUp to 96% ee scispace.com
Oxovanadium(IV) Complexes EpoxidationCyclohexeneUp to 61% selectivity mdpi.com
Supramolecular Vanadium Oxo Complexes SulfoxidationMethyl p-tolyl sulfide98-100% sulfoxide/sulfone selectivity scispace.com

Integration with Advanced Characterization Methodologies and in situ Studies

A deeper understanding of the structure and mechanism of this compound-derived catalysts is crucial for rational design. The integration of advanced spectroscopic and analytical techniques, particularly those that can be applied in situ or operando, is essential for capturing the transient nature of catalytic intermediates.

Key methodologies for future focus include:

In Situ Spectroscopy: Techniques such as Raman, Infrared (IR), and UV-Vis spectroscopy can monitor the molecular structure of vanadium species under actual reaction conditions. researchgate.netmdpi.com

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide element-specific information about the oxidation state and coordination environment of the vanadium center. researchgate.netacs.org

Electron Spin Resonance (ESR): This technique is particularly powerful for studying paramagnetic vanadium species, such as V(IV), providing insights into their coordination geometry. uu.nl

Cryo-Electron Microscopy: For isolating and characterizing thermally unstable or highly reactive intermediates at low temperatures.

These techniques allow researchers to observe the catalyst at work, identifying the true active species and elucidating complex reaction pathways. chinesechemsoc.org

Machine Learning and Artificial Intelligence Applications in Rational Design

The convergence of computational chemistry and artificial intelligence is poised to revolutionize catalyst design. rsc.org Machine learning (ML) algorithms can analyze large datasets from experimental and computational studies to identify complex structure-activity relationships that are not intuitively obvious. researchgate.netresearchgate.net

Future applications in the context of this compound chemistry include:

Predictive Modeling: Developing ML models to accurately predict the catalytic activity and selectivity of new vanadium complexes before they are synthesized. acs.org

Descriptor-Based Design: Identifying key molecular descriptors (electronic, steric, and topological) that correlate with desired catalytic performance, guiding the design of new ligands and complexes. researchgate.net

Reaction Optimization: Using AI-driven platforms for the autonomous optimization of reaction conditions (temperature, solvent, catalyst loading) to maximize yields and selectivity. researchgate.net

A recent study on vanadium-catalyzed epoxidation demonstrated the power of ML, achieving a predictive R2 score of 90% and identifying key descriptors influencing reaction yield. acs.org This data-driven approach can significantly accelerate the discovery of superior catalysts. rsc.org

Design of Next-Generation this compound Complexes with Tailored Reactivity

The ultimate goal is to move beyond serendipitous discovery and towards the rational design of vanadium complexes with precisely tailored properties. This involves the strategic modification of the ligand framework around the vanadium center to control its electronic and steric environment.

Key design strategies include:

Ligand-Centered Reactivity: Incorporating redox-active or catalytically active moieties into the ligand scaffold to work in concert with the vanadium center.

Supramolecular Scaffolds: Using non-covalent interactions to create well-defined catalyst pockets that can enhance substrate recognition and selectivity. scispace.com

Multi-metallic Complexes: Synthesizing heterobimetallic or cluster complexes where a second metal can modulate the reactivity of the vanadium center or participate directly in the catalytic cycle.

Responsive Ligands: Designing ligands that can change their coordination mode in response to external stimuli (e.g., light, redox potential), allowing for switchable catalytic activity.

The ability to tune the properties of vanadium complexes through ligand design opens up possibilities for creating catalysts that are not only highly active and selective but also robust and recyclable, addressing key challenges in modern chemical synthesis. researchgate.netfrontiersin.org

Q & A

Q. What are the optimal synthetic routes for oxolane-trichlorovanadium complexes, and how can reaction conditions be systematically optimized?

The synthesis typically involves vanadium(III) precursors reacting with oxolane derivatives under inert atmospheres. Key parameters include temperature (60-80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios . To optimize yields, employ Design of Experiments (DoE) methodologies, varying catalysts (e.g., Lewis acids) and monitoring intermediates via FT-IR or NMR . Evidence from spirocyclic oxolane syntheses suggests that cyclization steps require precise control of reaction time to avoid byproducts .

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of oxolane-trichlorovanadium complexes?

SHELX programs (e.g., SHELXL) are critical for refining crystallographic data, particularly for vanadium’s variable oxidation states. Use high-resolution datasets (≤1.0 Å) to distinguish between possible octahedral vs. trigonal bipyramidal geometries. Anomalous dispersion effects in vanadium enhance phase determination accuracy . For disordered oxolane ligands, apply restraints to bond lengths and angles during refinement .

Q. What spectroscopic techniques are most effective for characterizing ligand coordination in oxolane-trichlorovanadium systems?

Combine UV-Vis (to identify d-d transitions) and EPR (for vanadium(IV) paramagnetism). For oxolane’s ether-oxygen coordination, use Raman spectroscopy to detect V–O stretching modes (450-550 cm⁻¹) . Cross-validate with EXAFS to quantify bond distances and coordination numbers .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., Gibbs free energy) for oxolane-trichlorovanadium reactions?

Discrepancies often arise from solvent effects or incomplete reaction equilibria. Use microcalorimetry to measure ΔG directly under controlled conditions. For computational validation, apply COSMO-RS solvation models in DFT calculations to account for solvent polarity . Reconcile experimental and theoretical values via sensitivity analysis .

Q. What computational strategies improve the prediction of electronic properties in oxolane-trichlorovanadium complexes?

Employ hybrid functionals (e.g., B3LYP) with vanadium-specific basis sets (e.g., Def2-TZVP). For charge-transfer interactions, use TD-DFT to simulate UV-Vis spectra and compare with experimental data . For large systems, fragment molecular orbital (FMO) methods reduce computational cost while maintaining accuracy .

Q. How do intermolecular interactions in oxolane-trichlorovanadium mixtures affect physicochemical properties like viscosity or refractive index?

Analyze binary mixtures (e.g., oxolane + PEG) using Lorentz-Lorenz or Gladstone-Dale mixing rules to correlate refractive indices with molecular radii. Deviations from ideality indicate strong V–O···H interactions, measurable via viscometry . For dynamic behavior, apply Stokes-Einstein equations to link viscosity with diffusion coefficients .

Q. What methodologies resolve phase ambiguities in oxolane-trichlorovanadium systems under non-ambient conditions?

High-pressure XRD (HP-XRD) and variable-temperature NMR (VT-NMR) reveal phase transitions. For metastable polymorphs, use Rietveld refinement with in situ data. Pair with molecular dynamics simulations to predict pressure-dependent stability .

Methodological Guidance

  • Data Validation : Cross-check crystallographic (R-factor ≤5%) and spectroscopic data against databases like ICSD or NIST TN 2126 .
  • Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, prioritizing studies with robust blinding/randomization protocols .
  • Literature Synthesis : Use systematic reviews (PRISMA framework) to map oxolane-vanadium interactions, excluding non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.